molecular formula C7H6Cl2N2O B8649530 5,6-Dichloro-N-methylpyridine-3-carboxamide CAS No. 54127-62-7

5,6-Dichloro-N-methylpyridine-3-carboxamide

Cat. No. B8649530
M. Wt: 205.04 g/mol
InChI Key: QOCRLBXEJHKBHV-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

A solution of 30 g of crude 5,6-dichloronicotinic acid chloride in 150 ml of chloroform is added dropwise to a solution of 50 g of methylamine in 250 ml of ethanol whilst stirring and cooling at 10°-15° C. The reaction mixture is stirred for a further 2 hours at 20°-30° C. and is then evaporated in vacuo. The evaporation residue is taken up in ethyl acetate and this solution is washed with 2 N sodium carbonate solution, dried over magnesium sulphate and evaporated. The residue is recrystallised from ethanol-ether. 2,3-Dichloro-5-methylaminocarbonyl-pyridine, thus obtained, melts at 134°-138° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[CH3:12][NH2:13]>C(Cl)(Cl)Cl.C(O)C>[Cl:11][C:3]1[C:2]([Cl:1])=[CH:10][C:6]([C:7]([NH:13][CH3:12])=[O:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)Cl)C1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
CN
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling at 10°-15° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 2 hours at 20°-30° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is then evaporated in vacuo
WASH
Type
WASH
Details
this solution is washed with 2 N sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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